molecular formula C15H19NO7S B2761490 ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866134-46-5

ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B2761490
CAS RN: 866134-46-5
M. Wt: 357.38
InChI Key: HTJKCSSIOFPQJV-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoxazine, which is a type of heterocyclic compound. Benzoxazines are known for their high thermal stability and are used in the production of high-performance polymers . The presence of the methoxy and methylsulfonyl groups could influence the properties of the compound, potentially altering its reactivity, stability, or other characteristics.


Chemical Reactions Analysis

Benzoxazines are known to undergo a ring-opening polymerization reaction when heated, forming polybenzoxazines . The presence of the methoxy and methylsulfonyl groups could influence the conditions under which this reaction occurs or the properties of the resulting polymer.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in certain solvents, while the methylsulfonyl group could make it more resistant to thermal degradation .

Scientific Research Applications

Chemical Synthesis and Reactions

This compound, due to its structural complexity, might be involved in studies focusing on chemical synthesis and reaction mechanisms. For instance, the study of reaction mechanisms involving acetylenecarboxylic acid with amines or the synthesis of triazine derivatives indicates a broad interest in understanding the behavior of complex organic molecules during various chemical reactions. These studies contribute to the broader field of organic chemistry by providing insights into reaction pathways, regioselectivity, and the synthesis of novel compounds with potential applications in pharmaceuticals, materials science, and catalysis (Iwanami et al., 1964).

Medicinal Chemistry and Drug Design

Compounds with similar structural features are often explored for their potential therapeutic effects. The synthesis of novel benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the continuous search for new drugs. These studies are crucial for discovering new medications with improved efficacy and reduced side effects for treating various diseases (Abu‐Hashem et al., 2020).

Material Science

The structural motifs found in the compound suggest potential applications in the development of new materials. For example, studies focusing on the synthesis and functionalization of benzoxazine derivatives could lead to the development of new polymers, coatings, and materials with unique properties such as high thermal stability, mechanical strength, and chemical resistance. These materials could find applications in aerospace, automotive, electronics, and other industries requiring high-performance materials (Kobayashi et al., 2009).

properties

IUPAC Name

ethyl 6-(2-methoxy-2-oxoethyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7S/c1-4-22-15(18)13-9-16(24(3,19)20)11-7-10(8-14(17)21-2)5-6-12(11)23-13/h5-7,13H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJKCSSIOFPQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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